molecular formula C20H22ClN3O3 B2519800 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954697-31-5

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2519800
M. Wt: 387.86
InChI Key: YXBMDMHCUNIMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer information about the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of intermediate structures such as acylazides, which are then reacted with other components to form the desired urea derivatives . For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by a substitution reaction . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and subsequent chemical synthesis .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of an aryl group attached to a urea moiety. The aryl group can be modified to include various substituents, which can affect the molecule's interaction with biological targets . The structure-activity relationship is crucial in determining the biological efficacy of these compounds, as seen in the case of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, where the length of the spacer and the nature of the substituents were critical for acetylcholinesterase inhibitory activity .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents on the aryl groups. For instance, the introduction of a chloroethyl group in 1-aryl-3-(2-chloroethyl) ureas contributed to their cytotoxicity against human adenocarcinoma cells . The presence of an ethoxy group, as in the compound of interest, could similarly affect its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of a pyridine moiety in 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives influenced their antiproliferative activity against various cancer cell lines . The presence of a 5-oxopyrrolidin group in the compound of interest may similarly affect its physical properties and solubility, which in turn can influence its biological activity.

Scientific Research Applications

Corrosion Inhibition

A study by Bahrami and Hosseini (2012) explores the effectiveness of similar compounds as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their research demonstrates that these compounds exhibit significant inhibition efficiency, which increases with decreasing temperature and increasing concentration. The compounds act as mixed-type inhibitors and their adsorption on the metal surface obeys the Langmuir adsorption isotherm. This suggests potential applications for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea in protecting metals against corrosion in acidic environments (Bahrami & Hosseini, 2012).

Electro-Fenton Degradation of Antimicrobials

Research on the electro-Fenton degradation of antimicrobials, such as triclosan and triclocarban, by Sirés et al. (2007), demonstrates the utility of related compounds in environmental remediation. These substances can undergo degradation in various electro-Fenton systems, leading to the breakdown of harmful antimicrobials in water. This indicates the potential for using derivatives of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea in treating contaminated water through advanced oxidation processes (Sirés et al., 2007).

Anticancer Properties

A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlights the synthesis and evaluation of these compounds for their antiproliferative activity against various cancer cell lines. The research suggests that certain derivatives exhibit significant anticancer properties, potentially positioning 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea as a scaffold for developing new anticancer agents (Feng et al., 2020).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process.


Please consult with a professional chemist or a trusted source for more specific information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-2-27-18-9-5-16(6-10-18)23-20(26)22-12-14-11-19(25)24(13-14)17-7-3-15(21)4-8-17/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMDMHCUNIMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.